molecular formula C9H9BrO3 B2947238 2-(2-Bromophenyl)-2-methoxyacetic acid CAS No. 1545579-53-0

2-(2-Bromophenyl)-2-methoxyacetic acid

Cat. No.: B2947238
CAS No.: 1545579-53-0
M. Wt: 245.072
InChI Key: CDVMGVHQRHYPBI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methoxyacetic acid is an organic compound characterized by a bromophenyl group attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid typically involves the bromination of phenol followed by subsequent methoxylation and carboxylation steps. The reaction conditions include the use of bromine in the presence of a catalyst, followed by methylation using methanol and oxidation to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the bromophenyl group to a corresponding bromoalkane.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Bromoalkanes from reduction reactions.

  • Hydroxy- or amino-substituted compounds from substitution reactions.

Scientific Research Applications

2-(2-Bromophenyl)-2-methoxyacetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-2-methoxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 2-Bromophenol

  • 2-Bromobenzaldehyde

  • 2-Bromophenylacetonitrile

Uniqueness: 2-(2-Bromophenyl)-2-methoxyacetic acid is unique due to its combination of bromophenyl and methoxyacetic acid groups, which provide distinct chemical properties compared to similar compounds

Properties

IUPAC Name

2-(2-bromophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMGVHQRHYPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545579-53-0
Record name 2-(2-bromophenyl)-2-methoxyacetic acid
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